molecular formula C16H22FN3O4 B1439862 Tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate CAS No. 1261079-70-2

Tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate

Cat. No. B1439862
M. Wt: 339.36 g/mol
InChI Key: MSBSESRLZPZBEQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate is a sterically congested piperazine derivative . It is a compound possessing an N-tert-butyl piperazine substructure .


Synthesis Analysis

This compound was prepared using a modified Bruylants approach . The challenge of synthesizing quaternary carbons, particularly amine-bearing quaternary carbons, is well established .


Molecular Structure Analysis

The piperazine ring is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized .


Chemical Reactions Analysis

In the course of designing novel sigma-2 ligands, it was necessary to synthesize 1-(2-methyl-4-phenylbutan-2-yl)piperazines . These could be prepared in several steps from the corresponding alkyne .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : This compound is synthesized through various methods, including a simple low-cost amination process using inexpensive catalysts, ligands, and bases. Such synthesis is crucial for the development of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

  • Molecular Structure Analysis : Extensive molecular structure analysis through X-ray diffraction, FT-IR, NMR spectroscopy, and density functional theory (DFT) calculations is conducted to understand its stability and molecular conformations (Zhi-Ping Yang et al., 2021).

Applications in Chemistry and Biology

  • Pharmacologically Useful Core : It serves as a pharmacologically useful core due to its novel chemistry and synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure (Ashwini Gumireddy et al., 2021).

  • Anticorrosive Behavior : The compound demonstrates significant anticorrosive behavior for carbon steel in corrosive environments. This is attributed to its strong and spontaneous adsorption onto metal surfaces, showing potential in industrial applications (B. Praveen et al., 2021).

  • Antibacterial and Anthelmintic Activity : Some studies have explored its potential in antibacterial and anthelmintic activities, though results vary with different derivatives of the compound (C. Sanjeevarayappa et al., 2015).

  • Intermediate in Biologically Active Compounds : It is an important intermediate in the synthesis of various biologically active compounds, indicating its significance in pharmaceutical research (Bingbing Zhao et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. Given the novel chemistry generating a pharmacologically useful core, determination of the crystal structure for this compound was necessary .

properties

IUPAC Name

tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4/c1-11-9-13(14(20(22)23)10-12(11)17)18-5-7-19(8-6-18)15(21)24-16(2,3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBSESRLZPZBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122217
Record name 1-Piperazinecarboxylic acid, 4-(4-fluoro-5-methyl-2-nitrophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxylate

CAS RN

1261079-70-2
Record name 1-Piperazinecarboxylic acid, 4-(4-fluoro-5-methyl-2-nitrophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261079-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(4-fluoro-5-methyl-2-nitrophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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